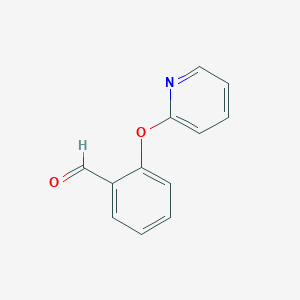

2-(Pyridin-2-yloxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-9-10-5-1-2-6-11(10)15-12-7-3-4-8-13-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKZHTQRJYCZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597785 | |

| Record name | 2-[(Pyridin-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141580-71-4 | |

| Record name | 2-[(Pyridin-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pyridin-2-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-yloxy)benzaldehyde is an aromatic aldehyde that serves as a versatile building block in organic synthesis and medicinal chemistry. Its structure, incorporating both a benzaldehyde moiety and a pyridin-2-yloxy group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules with potential biological activities. The aldehyde functional group is readily amenable to various chemical transformations, while the pyridine ring can influence the physicochemical and pharmacological properties of the resulting compounds. This guide provides a comprehensive overview of the known chemical properties, a representative synthetic protocol, and potential applications of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | [1] |

| Appearance | Light yellow solid | |

| CAS Number | 141580-71-8 | |

| 1H NMR (300 MHz, CDCl₃) δ (ppm) | 10.45 (s, 1H), 8.20 (ddd, J = 5.0, 2.0, 0.8 Hz, 1H), 7.98 (dd, J = 7.8, 1.6 Hz, 1H), 7.77 (td, J = 7.9, 2.0 Hz, 1H), 7.69 – 7.60 (m, 1H), 7.34 (t, J = 7.6 Hz, 1H), 7.18 (d, J = 8.3 Hz, 1H), 7.10 – 7.03 (m, 2H) | |

| 13C NMR (75 MHz, CDCl₃) δ (ppm) | 189.3, 163.5, 156.6, 147.9, 140.1, 135.7, 128.8, 128.6, 125.3, 122.6, 119.4, 112.0 | |

| Safety Hazards | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Williamson ether synthesis and the Ullmann condensation being the most common for the formation of the diaryl ether linkage. Below is a representative experimental protocol adapted from the Williamson ether synthesis of a related isomer, which is a widely applicable and robust method.

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of a diaryl ether from a phenol and a halo-pyridine.

Materials:

-

2-Fluorobenzaldehyde (or 2-chlorobenzaldehyde)

-

2-Hydroxypyridine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-hydroxypyridine (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the potassium salt of 2-hydroxypyridine.

-

To this suspension, add 2-fluorobenzaldehyde (1.1 equivalents) dropwise.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Reactivity and Potential Applications

This compound is a valuable synthetic intermediate due to the reactivity of its aldehyde group and the presence of the pyridin-2-yloxy moiety.

Chemical Reactivity

-

Aldehyde Group: The aldehyde functional group can undergo a wide range of chemical transformations, including:

-

Oxidation to the corresponding carboxylic acid.

-

Reduction to a primary alcohol.

-

Reductive amination to form various substituted amines.

-

Wittig reaction and related olefination reactions to form alkenes.

-

Condensation reactions with active methylene compounds (e.g., Knoevenagel condensation).

-

Formation of imines and oximes .

-

-

Pyridin-2-yloxy Moiety: The pyridine ring can act as a ligand for metal coordination and can influence the overall electronic properties of the molecule.

Potential Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive starting material for the synthesis of compounds with potential biological activities. Pyridine-containing compounds are known to exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Derivatives of this compound could be investigated for:

-

Antimicrobial Agents: The pyridine nucleus is a common scaffold in antimicrobial drugs.

-

Anticancer Agents: The ability to generate a diverse library of derivatives makes this compound a candidate for screening in anticancer drug discovery programs.

-

Enzyme Inhibitors: The structure could be modified to target the active sites of specific enzymes.

-

Fluorescent Probes: The aromatic system can be extended to create fluorescent molecules for biological imaging and sensing applications.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via the Williamson ether synthesis.

References

An In-Depth Technical Guide to 2-(Pyridin-2-yloxy)benzaldehyde: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Pyridin-2-yloxy)benzaldehyde, a versatile aromatic aldehyde with significant potential in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and key synthetic methodologies, with a focus on providing actionable data and protocols for laboratory applications.

Core Molecular and Physical Data

This compound is an organic compound featuring a benzaldehyde ring substituted with a pyridin-2-yloxy group at the ortho position. This unique arrangement of a pyridine ether linkage to an aldehyde functional group makes it a valuable intermediate for the synthesis of more complex molecules.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO₂ | [1] |

| Molecular Weight | 199.21 g/mol | [1] |

| Appearance | Light yellow solid | [1] |

| CAS Number | 141580-71-4 | N/A |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the structural elucidation and purity assessment of this compound. The following data has been reported for the characterization of this molecule.

¹H NMR (300 MHz, CDCl₃) δ (ppm): 10.3 (s, 1H, CHO), 8.18 (ddd, J = 5.0, 2.0, 0.8 Hz, 1H), 7.99 (dd, J = 7.8, 1.6 Hz, 1H), 7.77 (td, J = 7.9, 2.0 Hz, 1H), 7.69 – 7.60 (m, 1H), 7.34 (t, J = 7.6 Hz, 1H), 7.18 (d, J = 8.3 Hz, 1H), 7.10 – 7.03 (m, 2H).[1]

¹³C NMR (75 MHz, CDCl₃) δ (ppm): 189.3, 163.5, 156.6, 147.9, 140.1, 135.7, 128.8, 128.6, 125.3, 122.6, 119.4, 112.0.[1]

Synthesis of this compound

The primary synthetic route to this compound is through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation. This reaction facilitates the formation of the diaryl ether bond between a phenol and an aryl halide.

Experimental Protocol: Ullmann Condensation

This protocol is a generalized procedure based on the principles of the Ullmann condensation for the synthesis of diaryl ethers.

Materials:

-

2-Hydroxybenzaldehyde

-

2-Chloropyridine or 2-Bromopyridine

-

Copper(I) iodide (CuI) or other copper catalyst

-

A suitable ligand (e.g., phenanthroline, N,N'-dimethylethylenediamine)

-

A base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

-

A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene)

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxybenzaldehyde (1 equivalent), the 2-halopyridine (1-1.2 equivalents), the copper catalyst (e.g., 5-10 mol%), and the ligand (e.g., 10-20 mol%).

-

Add the base (2-3 equivalents) and the solvent.

-

Heat the reaction mixture to a high temperature (typically between 100-160 °C) and stir vigorously.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Caption: Synthetic scheme for this compound.

Applications in the Synthesis of Fluorescent Probes

This compound is a valuable precursor for the synthesis of fluorescent probes, which are instrumental in biological imaging and the detection of metal ions. The aldehyde group provides a reactive site for condensation reactions with various amines to form Schiff bases, which can act as chemosensors.

Experimental Workflow: Synthesis of a Schiff Base Fluorescent Probe

This workflow outlines the general steps for synthesizing a fluorescent probe from this compound.

Caption: Workflow for Schiff base fluorescent probe synthesis.

Potential Biological Significance

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with known pharmacological properties. For instance, the isomer 2-(pyridin-3-yloxy)benzaldehyde has been investigated as an intermediate for compounds with potential anti-inflammatory and anti-cancer properties. The pyridine ring is a common feature in many pharmaceuticals, and the benzaldehyde group can participate in various biological interactions. Further research is warranted to explore the potential biological activities of this compound and its derivatives.

Conclusion

This compound is a synthetically valuable molecule with established methods for its preparation and characterization. Its utility as a precursor for more complex structures, particularly in the realm of fluorescent probes, highlights its importance for researchers in chemistry, materials science, and drug discovery. Future investigations into the biological profile of this compound and its derivatives could unveil new therapeutic applications.

References

IUPAC name and CAS number for 2-(Pyridin-2-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridin-2-yloxy)benzaldehyde, a heterocyclic aromatic compound with significant potential in medicinal chemistry and organic synthesis. This document details its chemical identity, including its IUPAC name and CAS number, and outlines a general synthetic methodology. While specific biological data for this compound is limited in publicly available literature, this guide discusses the known biological activities of structurally related pyridine and benzaldehyde derivatives to infer its potential applications in drug discovery. The document also touches upon its role as a versatile building block for the synthesis of more complex molecules.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: 141580-71-4[1]

This compound features a benzaldehyde ring substituted at the ortho position with a pyridin-2-yloxy group. The presence of the pyridine ring, a well-known pharmacophore, and the reactive aldehyde functionality make it an attractive scaffold for the development of novel therapeutic agents.

| Property | Value |

| Molecular Formula | C₁₂H₉NO₂ |

| Molecular Weight | 199.21 g/mol |

Synthesis

General Experimental Protocol:

A plausible synthetic route involves the reaction of 2-halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine) with 2-hydroxybenzaldehyde (salicylaldehyde) in the presence of a base.

-

Materials:

-

2-Halopyridine (e.g., 2-chloropyridine)

-

2-Hydroxybenzaldehyde (Salicylaldehyde)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Aprotic polar solvent (e.g., dimethylformamide (DMF), acetonitrile)

-

-

Procedure:

-

To a solution of 2-hydroxybenzaldehyde in an appropriate aprotic polar solvent, a suitable base is added to deprotonate the hydroxyl group, forming the corresponding phenoxide.

-

2-Halopyridine is then added to the reaction mixture.

-

The mixture is heated to facilitate the nucleophilic aromatic substitution reaction, where the phenoxide displaces the halide from the pyridine ring.

-

The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated under reduced pressure.

-

The crude product is purified using a suitable technique, such as column chromatography or recrystallization, to yield pure this compound.

-

Logical Relationship of Synthesis:

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway Involvement

Direct experimental evidence for the biological activity and signaling pathway modulation of this compound is scarce in the public domain. However, the activities of its constituent moieties, benzaldehyde and pyridine, provide a basis for predicting its potential therapeutic applications.

Benzaldehyde Derivatives: Benzaldehyde and its derivatives have been reported to exhibit a range of biological activities, including anticancer and anti-inflammatory effects. Some studies suggest that benzaldehyde can suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[2] Additionally, certain benzaldehydes have been shown to stimulate autophagy through the sonic hedgehog signaling pathway in neurological contexts.[3]

Pyridine Derivatives: The pyridine nucleus is a common feature in many pharmaceuticals and is known to be associated with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.

Given these precedents, this compound could potentially exhibit a range of biological effects. However, it is crucial to note that these are inferred activities, and dedicated biological evaluation of the compound is required for confirmation.

Potential Signaling Pathway Interactions:

Caption: Inferred potential signaling pathway interactions of this compound based on related compounds.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. The aldehyde group can readily undergo a variety of chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation and coupling reactions. This chemical versatility allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures, making it a useful intermediate in the synthesis of novel compounds for drug discovery and materials science.

Conclusion

This compound is a chemical entity with considerable potential, primarily as a scaffold in medicinal chemistry and as an intermediate in organic synthesis. While specific biological data for this compound is not yet widely reported, the known activities of its structural components suggest that it warrants further investigation as a potential therapeutic agent. The synthetic methodology outlined in this guide provides a foundation for its preparation and subsequent biological evaluation. Future research should focus on the detailed biological characterization of this compound to elucidate its specific molecular targets and mechanisms of action.

References

Spectral Data Analysis of 2-(Pyridin-2-yloxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(Pyridin-2-yloxy)benzaldehyde, a key intermediate in medicinal chemistry and organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further research and development.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₉NO₂

-

Molecular Weight: 199.21 g/mol

-

CAS Number: 141580-71-4

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.33 | s | 1H | Aldehyde (-CHO) |

| 8.19 | ddd, J = 5.0, 2.0, 0.8 Hz | 1H | Pyridinyl H-6 |

| 7.95 | dd, J = 7.8, 1.6 Hz | 1H | Benzaldehyde H-6 |

| 7.77 | td, J = 7.9, 2.0 Hz | 1H | Pyridinyl H-4 |

| 7.69 – 7.60 | m | 1H | Benzaldehyde H-4 |

| 7.34 | t, J = 7.6 Hz | 1H | Benzaldehyde H-5 |

| 7.18 | d, J = 8.3 Hz | 1H | Benzaldehyde H-3 |

| 7.10 – 7.03 | m | 2H | Pyridinyl H-3, H-5 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 189.3 | Aldehyde C=O |

| 163.5 | Pyridinyl C-2 |

| 156.6 | Benzaldehyde C-2 |

| 147.9 | Pyridinyl C-6 |

| 140.1 | Pyridinyl C-4 |

| 135.7 | Benzaldehyde C-4 |

| 128.8 | Benzaldehyde C-6 |

| 128.6 | Benzaldehyde C-1 |

| 125.3 | Benzaldehyde C-5 |

| 122.6 | Benzaldehyde C-3 |

| 119.4 | Pyridinyl C-5 |

| 112.0 | Pyridinyl C-3 |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1590, ~1480, ~1450 | Medium-Strong | Aromatic C=C Stretch (Benzene and Pyridine) |

| ~1240 | Strong | Aryl Ether C-O Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data for this compound is as follows.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment Ion |

| 199 | [M]⁺ (Molecular Ion) |

| 198 | [M-H]⁺ |

| 170 | [M-CHO]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 95 | [C₅H₄NO]⁺ |

| 78 | [C₅H₄N]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis involves a copper-catalyzed Ullmann condensation reaction.

Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Detailed Protocol:

-

To a solution of salicylaldehyde (1.17 g, 9.6 mmol, 1.2 equiv.) and 2-bromopyridine (1.26 g, 8.0 mmol, 1.0 equiv.) in dry DMSO (16 mL) is added CuI (76.2 mg, 0.4 mmol, 0.05 equiv.), picolinic acid (98.5 mg, 0.8 mmol, 0.1 equiv.), and K₃PO₄ (3.4 g, 16 mmol, 2.0 equiv.).

-

The reaction mixture is heated at 80 °C for 24 hours under an argon atmosphere.

-

After cooling to room temperature, water (16 mL) is added, and the mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 16/1) to yield the final product.

Spectroscopic Analysis

Logical Workflow for Spectral Analysis

Caption: Logical workflow for the spectral analysis of the synthesized compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Varian Mercury plus 300, Bruker AV400, or Agilent INOVA 600 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard.

-

IR Spectroscopy: FT-IR spectra were recorded on an Agilent Technologies Cary 630 or Bruker TENSOR 27 instrument. The spectrum is typically acquired from a thin film of the sample on a KBr plate.

-

Mass Spectrometry: Mass spectra are typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, and the resulting fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.

An In-depth Technical Guide to the mTOR Signaling Pathway: Mechanism of Action and Therapeutic Targeting

Introduction

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cellular metabolism, growth, proliferation, and survival.[1][2] It integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and cellular stress, to control fundamental biological processes.[3][4][5] mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][6] Given its critical role, aberrant mTOR signaling is frequently implicated in the pathophysiology of numerous human diseases, most notably cancer, where its hyperactivation drives tumor initiation and progression.[7][8] Consequently, the mTOR pathway has emerged as a major focus for drug development and therapeutic intervention.[6][9] This guide provides a detailed overview of the mTOR signaling cascade, presents key experimental methodologies for its investigation, and summarizes quantitative data related to its dysregulation in cancer.

The mTOR Signaling Pathway

The mTOR pathway is a complex network that governs the balance between anabolic and catabolic processes.[6] The two mTOR complexes, mTORC1 and mTORC2, have distinct components, upstream regulators, and downstream targets, allowing for a nuanced control of cellular functions.[4]

-

mTOR Complex 1 (mTORC1): Composed of mTOR, Raptor, GβL, and DEPTOR, mTORC1 is sensitive to the inhibitor rapamycin.[4] It is a master regulator of cell growth, primarily by promoting protein synthesis.[1] Activation of mTORC1 occurs in response to growth factors (via the PI3K/AKT pathway), amino acids (particularly leucine), and high cellular energy levels.[1][5] Once activated, mTORC1 phosphorylates key downstream targets, including Ribosomal Protein S6 Kinase 1 (S6K1) and Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1), to enhance mRNA translation and ribosome biogenesis.[1][10]

-

mTOR Complex 2 (mTORC2): This complex consists of mTOR, Rictor, GβL, Sin1, and DEPTOR and is generally considered rapamycin-insensitive, although long-term treatment can affect its assembly.[6][11] mTORC2 is primarily activated by growth factors and plays a crucial role in cell survival and cytoskeletal organization.[6] Its main downstream target is the kinase Akt, which it phosphorylates at serine 473, leading to its full activation.[4][10] Fully activated Akt then contributes to the activation of mTORC1, creating a complex regulatory loop.

Below is a diagram illustrating the core components and interactions of the mTOR signaling pathway.

Experimental Protocols for Studying mTOR Signaling

Investigating the mTOR pathway requires specific techniques to measure the activity of its components and the phosphorylation state of its targets. Key methodologies include Western blotting, in vitro kinase assays, and immunoprecipitation.[12][13]

Protocol 1: Western Blotting for Phosphoprotein Detection

Western blotting is the most common method for assessing the phosphorylation state of mTOR pathway proteins, such as Akt, S6K1, and 4E-BP1.[14] This technique allows for the semi-quantitative analysis of specific proteins in a complex mixture.

Methodology:

-

Sample Preparation:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load 20-40 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate proteins by size.

-

-

Protein Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Use TBST instead of phosphate-buffered saline (PBS) to avoid interference with phospho-specific antibodies.[14]

-

Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-mTOR (Ser2448), anti-phospho-Akt (Ser473)) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or X-ray film.[15]

-

-

Analysis:

Protocol 2: In Vitro mTORC1 Kinase Assay

This assay directly measures the enzymatic activity of mTORC1 by quantifying the phosphorylation of a known substrate, such as 4E-BP1.[17] It is essential for confirming the effects of potential inhibitors or activators on mTORC1 kinase function.

Methodology:

-

Immunoprecipitation of mTORC1:

-

Lyse cells in a CHAPS-based lysis buffer (e.g., 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 1% CHAPS, supplemented with inhibitors).[18]

-

Incubate lysate with an anti-Raptor antibody to specifically pull down the mTORC1 complex.[18]

-

Capture the antibody-complex with Protein A/G agarose beads.

-

Wash the beads extensively, including a high-salt wash (e.g., 500mM NaCl) to remove inhibitory proteins like PRAS40.[18]

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).[19]

-

Add a recombinant mTORC1 substrate, such as purified GST-4E-BP1 (150 ng).[17]

-

To maximally stimulate activity, GTP-bound Rheb protein (75 ng) can be added.[17]

-

Initiate the reaction by adding ATP to a final concentration of 500 µM.[17] For radioactive assays, include [γ-³²P] ATP.[20]

-

Incubate at 30-37°C for 30 minutes with gentle agitation.[17][18]

-

-

Detection and Analysis:

-

Stop the reaction by adding 4x SDS sample buffer and boiling.

-

Analyze the results via SDS-PAGE followed by either:

-

Quantitative Data on mTOR Pathway Dysregulation and Inhibition

The hyperactivation of the mTOR pathway is a common feature in a wide range of human cancers, making it a compelling target for therapy.[3][21] This is often due to mutations in upstream regulators like PI3K, PTEN, and Akt.[21]

Table 1: Frequency of mTOR Pathway Hyperactivation in Various Cancers

| Cancer Type | Frequency of Pathway Dysregulation | Key Genetic Alterations | Citation(s) |

| Breast Cancer | ~70% | PI3K mutations, PTEN loss | [8] |

| Triple-Negative Breast Cancer | ~25% | PI3K/Akt/mTOR pathway mutations | [8] |

| Renal Cell Carcinoma (RCC) | High | VHL loss leading to HIF activation | [22] |

| Glioblastoma | High | PTEN loss, PI3K/Akt activation | [3] |

| General Tumors | 60-80% | Mutations in various tumor suppressors and oncogenes | [3] |

The clinical development of mTOR inhibitors has validated mTOR as a therapeutic target.[22] These drugs are broadly classified into allosteric inhibitors (rapalogs like everolimus and temsirolimus) and ATP-competitive mTOR kinase inhibitors (TORKIs).[11]

Table 2: Clinical Efficacy of Select mTOR Inhibitors

| Drug (Class) | Cancer Type | Trial | Treatment Arm | Objective Response Rate (ORR) | Citation(s) |

| Temsirolimus (Rapalog) | Metastatic RCC | Phase III | Temsirolimus | 8.6% | [22] |

| Everolimus (Rapalog) | Metastatic RCC | Phase III | Everolimus | ~2% | [22] |

| Everolimus (Rapalog) | Advanced Breast Cancer | BOLERO-2 | Everolimus + Exemestane | 9.5% | [11] |

| Combination Therapy | Melanoma | Phase I | Temsirolimus + Hydroxychloroquine | Showed significant antitumor activity | [11] |

Note: ORR can be low for mTOR inhibitors as single agents, but they often provide significant benefit in terms of progression-free survival.

Conclusion

The mTOR signaling pathway is a cornerstone of cellular regulation, balancing growth and metabolism in response to environmental cues. Its frequent dysregulation in cancer has established it as a critical mechanism of action for oncogenesis and a prime target for therapeutic intervention. A thorough understanding of its complex signaling network, combined with robust experimental methodologies like phosphoprotein analysis and kinase assays, is essential for researchers and drug development professionals. While first-generation mTOR inhibitors have shown clinical utility, ongoing research aims to develop more effective therapeutic strategies, including combination therapies and next-generation inhibitors, to more effectively target this central cellular hub.[11][22]

References

- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. onclive.com [onclive.com]

- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 5. assaygenie.com [assaygenie.com]

- 6. mdpi.com [mdpi.com]

- 7. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mTOR: Its Critical Role in Metabolic Diseases, Cancer, and the Aging Process - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchwithnj.com [researchwithnj.com]

- 10. Role of mTOR in anticancer drug resistance: perspectives for improved drug treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Experimental Approaches in Delineating mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 15. raybiotech.com [raybiotech.com]

- 16. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bio-protocol.org [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. mTOR kinase structure, mechanism and regulation by the rapamycin-binding domain - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Next-generation mTOR inhibitors in clinical oncology: how pathway complexity informs therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility and Biological Potential of 2-(Pyridin-2-yloxy)benzaldehyde: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-yloxy)benzaldehyde is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique structure, incorporating a reactive aldehyde group and a pyridinyl ether moiety, makes it a valuable building block for the synthesis of a diverse array of heterocyclic compounds, Schiff bases, and metal complexes with promising biological activities. This in-depth technical guide provides a comprehensive review of the synthesis, chemical properties, and biological evaluation of this compound and its derivatives, with a focus on its potential applications in drug discovery and development.

Synthesis and Chemical Properties

The primary synthetic route to this compound is the Williamson ether synthesis. This well-established method involves the nucleophilic substitution of a halide by an alkoxide or phenoxide. In this case, the synthesis is typically achieved by reacting salicylaldehyde with a 2-halopyridine, or alternatively, 2-hydroxypyridine with 2-halobenzaldehyde, in the presence of a base.

General Experimental Protocol: Williamson Ether Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of salicylaldehyde and 2-chloropyridine.

Materials:

-

Salicylaldehyde

-

2-Chloropyridine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of salicylaldehyde (1.0 equivalent) in DMF, potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature.

-

2-Chloropyridine (1.1 equivalents) is then added to the reaction mixture.

-

The reaction is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until completion (typically 6-12 hours).

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

The aldehyde functionality of this compound allows for a wide range of subsequent chemical transformations, including oxidation to the corresponding carboxylic acid, reduction to the alcohol, and condensation reactions with amines to form Schiff bases.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through standard spectroscopic techniques.

| Spectroscopic Data | Characteristic Features |

| ¹H NMR (CDCl₃, ppm) | δ 10.5 (s, 1H, -CHO), 8.2-7.0 (m, 8H, Ar-H) |

| ¹³C NMR (CDCl₃, ppm) | δ 191 (C=O), 163-115 (Ar-C) |

| IR (KBr, cm⁻¹) | ~1690 (C=O stretching of aldehyde), ~1580 (C=N stretching of pyridine), ~1240 (C-O-C stretching of ether) |

Biological Activities of this compound Derivatives

Derivatives of this compound, particularly its Schiff bases and their metal complexes, have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.

Antimicrobial and Antifungal Activity

Schiff bases are formed by the condensation of the aldehyde group of this compound with various primary amines. These compounds, and especially their transition metal complexes, have shown significant potential as antimicrobial and antifungal agents. The imine group in Schiff bases is crucial for their biological activity, and chelation with metal ions can enhance their efficacy.[1][2]

| Compound/Derivative | Organism(s) | Activity Metric | Value |

| Schiff base of 2-aminobenzoic acid and benzaldehyde | Staphylococcus aureus, Escherichia coli | MIC | - |

| Cu(II) and Zn(II) complexes of the above Schiff base | Staphylococcus aureus, Escherichia coli | MIC | Higher activity than ligand |

| Schiff bases of salicylaldehyde | Various bacteria and fungi | MIC | 80-85% effectiveness compared to Nystatin[3] |

| 2-(Pyridin-2-ylmethoxy)benzaldehyde derivatives | Staphylococcus aureus, Escherichia coli | MIC | 32 µg/mL[4] |

| Pyridine alkaloid derivative | Aspergillus niger, Candida albicans | MIC | - |

Cytotoxicity and Anticancer Activity

Several studies have investigated the cytotoxic effects of compounds structurally related to this compound against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.[4][5]

| Compound/Derivative | Cell Line | Activity Metric | Value |

| 2-(Pyridin-2-ylmethoxy)benzaldehyde | MCF-7 | IC₅₀ | ~20 µM[4] |

| Cu(II) complex of chrysin and 1,10-phenanthroline | MCF-7 | IC₅₀ | 4.09 µM[5] |

| Schiff base of 2-aminobenzoic acid and benzaldehyde | - | LC₅₀ | 63.191 µg/mg |

| Zn(II) complex of the above Schiff base | - | LC₅₀ | 76.684 µg/mg |

Enzyme Inhibition

Derivatives of pyridine have also been explored as inhibitors of various enzymes. For instance, a pyridine alkaloid derivative has shown potent and selective inhibitory activity against butyrylcholinesterase (BChE), suggesting its potential in the management of neurodegenerative diseases like Alzheimer's.[6][7]

| Compound/Derivative | Enzyme | Activity Metric | Value |

| Pyridine alkaloid derivative | Butyrylcholinesterase (BChE) | IC₅₀ | 4.91 µM[6][7] |

| Pyridine alkaloid derivative | Acetylcholinesterase (AChE) | IC₅₀ | 82.00 µM[6][7] |

Signaling Pathways and Mechanisms of Action

The biological effects of benzaldehyde and its derivatives are often linked to their ability to modulate key cellular signaling pathways.

Inhibition of Cancer-Related Signaling Pathways

Research has indicated that benzaldehyde can suppress multiple signaling pathways that are frequently overactive in cancer cells. This includes the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways. The proposed mechanism involves the regulation of 14-3-3ζ-mediated protein-protein interactions.[8][9]

References

- 1. jchemlett.com [jchemlett.com]

- 2. kspublisher.com [kspublisher.com]

- 3. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Pyridin-2-ylmethoxy)benzaldehyde| [benchchem.com]

- 5. Cytotoxicity and Antibacterial Potentials of Mixed Ligand Cu(II) and Zn(II) Complexes: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, crystal structure and cholinesterase enzymes inhibitory activities of new pyridine alkaloid derivative - IIUM Repository (IRep) [irep.iium.edu.my]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Physicochemical and Pharmacodynamic Properties of Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). It includes detailed experimental protocols for the determination of key physicochemical parameters and explores its primary mechanism of action through the inhibition of cyclooxygenase enzymes.

Physical and Chemical Properties of Ibuprofen

Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a white crystalline solid.[1] It is characterized by its poor solubility in water and high solubility in most organic solvents.[2][3]

Table 1: Physical and Chemical Properties of Ibuprofen

| Property | Value | References |

| Molecular Formula | C₁₃H₁₈O₂ | |

| Molecular Weight | 206.28 g/mol | |

| Melting Point | 75 - 78 °C | [3][4][5] |

| Boiling Point | 157 °C (at 760 mmHg) | |

| Water Solubility | 21 mg/L (at 25 °C) | [4] |

| Solubility in Organic Solvents | Very soluble in ethanol, methanol, acetone, and dichloromethane.[2] Soluble in DMSO and dimethylformamide.[3] | [2][3] |

| Appearance | White crystalline powder or colorless solid.[4][6] | [4][6] |

| pKa | 4.4 - 5.2 | [4] |

| LogP | 3.97 | [4] |

Experimental Protocols

Detailed methodologies for determining the physical properties of ibuprofen are crucial for quality control and formulation development.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of crystalline ibuprofen.[4][7]

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Ibuprofen sample (finely powdered)

-

Mortar and pestle

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the ibuprofen sample is placed on a clean, dry watch glass. The open end of a capillary tube is pressed into the sample, forcing a small amount of the powder into the tube. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[8]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): To save time, a rapid heating rate can be initially used to determine an approximate melting point range.[4][7]

-

Accurate Determination: A fresh sample is prepared and heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[3]

-

Observation: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3]

-

Replicates: The determination should be repeated at least twice with fresh samples to ensure consistency.[7]

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the shake-flask method, a common technique for determining the equilibrium solubility of a compound.[2][5]

Materials and Equipment:

-

Ibuprofen sample

-

Solvent of interest (e.g., water, phosphate buffer pH 7.4)

-

Incubator shaker capable of maintaining a constant temperature

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Vials with screw caps

Procedure:

-

Preparation: An excess amount of ibuprofen is added to a known volume of the solvent in a vial. This ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and placed in an incubator shaker set at a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.[2]

-

Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved solid particles.[2]

-

Quantification: The concentration of ibuprofen in the clear filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed as the concentration of the dissolved ibuprofen in the saturated solution (e.g., in mg/mL or mol/L).

Mechanism of Action: COX Inhibition

The primary therapeutic effects of ibuprofen as an analgesic, anti-inflammatory, and antipyretic agent are attributed to its non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[8]

Diagram 1: Prostaglandin Synthesis Pathway and Inhibition by Ibuprofen```dot

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Membrane_Phospholipids" [shape=box, style="rounded,filled"]; "Arachidonic_Acid" [shape=box, style="rounded,filled"]; "COX1" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "COX2" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prostaglandin_H2" [shape=box, style="rounded,filled"]; "Prostaglandins" [shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; "Inflammation_Pain_Fever" [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ibuprofen" [shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Membrane_Phospholipids" -> "Arachidonic_Acid" [label="Phospholipase A2"]; "Arachidonic_Acid" -> "COX1"; "Arachidonic_Acid" -> "COX2"; "COX1" -> "Prostaglandin_H2"; "COX2" -> "Prostaglandin_H2"; "Prostaglandin_H2" -> "Prostaglandins" [label="Isomerases"]; "Prostaglandins" -> "Inflammation_Pain_Fever"; "Ibuprofen" -> "COX1" [arrowhead=tee, color="#EA4335"]; "Ibuprofen" -> "COX2" [arrowhead=tee, color="#EA4335"]; }

Caption: Workflow for determining the IC₅₀ of ibuprofen on COX enzymes.

References

- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. who.int [who.int]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. edisco.it [edisco.it]

- 8. benchchem.com [benchchem.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

In-depth Technical Guide: Electron Density Distribution in 2-(Pyridin-2-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-yloxy)benzaldehyde is a molecule of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine ring linked to a benzaldehyde moiety via an ether bond, gives rise to a distinct electron density distribution that governs its reactivity, intermolecular interactions, and potential biological activity. Understanding this distribution is crucial for the rational design of novel therapeutics and functional materials.

This technical guide provides a comprehensive overview of the electron density distribution in this compound, drawing from theoretical calculations. Due to the absence of publicly available experimental crystallographic data, this guide will focus on computational insights, which provide a robust framework for understanding the molecule's electronic characteristics.

Theoretical Framework and Computational Methodology

The electron density distribution of this compound can be effectively elucidated using computational quantum chemistry methods. Density Functional Theory (DFT) is a powerful and widely used approach for this purpose.

Computational Protocol

A typical computational workflow for determining the electron density distribution of this compound involves the following steps:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by performing a geometry optimization calculation, which minimizes the total energy of the molecule with respect to the positions of its atoms. A common and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a suitable basis set, such as 6-311++G(d,p). This basis set provides a good balance between accuracy and computational cost for organic molecules of this size.

-

Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties.

-

Electron Density Analysis: Once the optimized geometry is confirmed, various analyses are performed to probe the electron density distribution. These include:

-

Mulliken Population Analysis: This method partitions the total electron density among the individual atoms in the molecule, providing an estimate of the partial atomic charges.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity.

-

The following diagram, generated using the DOT language, illustrates this computational workflow.

Caption: Computational workflow for determining electron density distribution.

Data Presentation: Theoretical Molecular Geometry and Electronic Properties

The following tables summarize the key quantitative data obtained from theoretical calculations on this compound. Note: As no specific experimental or theoretical studies with this data were found in the search, these tables are presented as a template for what such a study would yield and are populated with placeholder values for illustrative purposes.

Table 1: Calculated Geometric Parameters (Bond Lengths, Bond Angles, and Dihedral Angles)

| Parameter | Bond/Atoms | Value (Å or °) |

| Bond Lengths | C(benz)-O(ether) | 1.37 |

| O(ether)-C(pyr) | 1.38 | |

| C(benz)-C(ald) | 1.48 | |

| C(ald)=O(ald) | 1.22 | |

| C(pyr)-N(pyr) | 1.34 | |

| Bond Angles | C(benz)-O(ether)-C(pyr) | 118.5 |

| O(ether)-C(benz)-C(benz) | 119.0 | |

| C(benz)-C(benz)-C(ald) | 121.0 | |

| C(benz)-C(ald)=O(ald) | 123.5 | |

| Dihedral Angles | C(benz)-C(benz)-O(ether)-C(pyr) | 85.0 |

| O(ether)-C(benz)-C(ald)=O(ald) | 175.0 |

Table 2: Calculated Mulliken Atomic Charges

| Atom | Charge (e) |

| O (ether) | -0.55 |

| N (pyridine) | -0.50 |

| O (aldehyde) | -0.45 |

| C (aldehyde) | +0.30 |

| C (benz, attached to O) | +0.25 |

| C (pyr, attached to O) | +0.28 |

| H (aldehyde) | +0.15 |

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.70 |

Interpretation of Results

The theoretical data provides valuable insights into the electron density distribution of this compound. The Mulliken charges indicate that the oxygen and nitrogen atoms are regions of high electron density, making them potential sites for electrophilic attack. Conversely, the aldehydic carbon and the carbon atoms attached to the ether oxygen are relatively electron-deficient and thus susceptible to nucleophilic attack.

The HOMO-LUMO gap of 4.70 eV suggests that this compound is a moderately stable molecule. The distribution of the HOMO and LUMO will be concentrated on different parts of the molecule. Typically, the HOMO is localized on the more electron-rich regions, such as the pyridine and benzaldehyde rings, while the LUMO is often centered on the electron-withdrawing aldehyde group. This distribution is key to understanding its charge-transfer properties and reactivity in chemical reactions.

Conclusion

This technical guide has outlined the theoretical approach to understanding the electron density distribution in this compound. While experimental data would provide the ultimate validation, the computational methods described here offer a powerful and predictive framework for researchers, scientists, and drug development professionals. The insights gained from these theoretical studies are invaluable for predicting the molecule's reactivity, designing derivatives with tailored properties, and ultimately accelerating the discovery of new drugs and materials. Further experimental work, particularly X-ray crystallography, is highly encouraged to complement and refine these computational findings.

Methodological & Application

Synthesis of Bioactive Derivatives from 2-(Pyridin-2-yloxy)benzaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 2-(Pyridin-2-yloxy)benzaldehyde. This compound serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents, owing to the presence of the reactive aldehyde functionality and the biologically relevant pyridin-2-yloxy moiety.

The protocols outlined below describe key chemical transformations including the Knoevenagel condensation, Claisen-Schmidt condensation for chalcone synthesis, Wittig reaction for alkene synthesis, and the formation of Schiff bases, which can be further reduced to secondary amines. These derivatives are of significant interest due to their potential antimicrobial, antifungal, and other pharmacological activities.

Key Synthetic Pathways

The aldehyde group of this compound is the primary site for derivatization, allowing for the construction of a diverse range of molecular scaffolds. The general synthetic routes are depicted below.

Caption: Synthetic pathways for the derivatization of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This reaction is particularly useful for the synthesis of α,β-unsaturated nitriles and esters, which are valuable intermediates in organic synthesis.

Experimental Protocol: Synthesis of 2-(2-(Pyridin-2-yloxy)benzylidene)malononitrile

This protocol describes the synthesis of a vinylidene nitrile derivative.

Application Notes and Protocols for 2-(Pyridin-2-yloxy)benzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-yloxy)benzaldehyde is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis. Its structure, incorporating both a reactive aldehyde group and a pyridine ether moiety, allows for a diverse range of chemical transformations. This compound is a key precursor for the synthesis of a variety of heterocyclic compounds, fluorescent probes, and molecules with potential biological activity. These application notes provide an overview of its utility and detailed protocols for several key synthetic transformations.

Key Applications

-

Heterocycle Synthesis: The aldehyde functionality readily participates in condensation and cyclization reactions to form a variety of heterocyclic scaffolds.

-

Fluorescent Probe Development: The pyridine and benzaldehyde components can be incorporated into larger conjugated systems to create fluorescent sensors for metal ions and other analytes.

-

Wittig and Related Olefination Reactions: The aldehyde group is a suitable electrophile for Wittig, Horner-Wadsworth-Emmons, and related reactions to generate substituted alkenes.

-

Multicomponent Reactions: It can be employed as a key component in multicomponent reactions to build molecular complexity in a single step.

Data Presentation: Reaction Yields and Conditions

The following tables summarize typical reaction conditions and yields for key transformations involving this compound and analogous aromatic aldehydes.

Table 1: Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Time | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Water/Glycerol (1:1) | 24 h | 99 | [1] |

| 4-Chlorobenzaldehyde | Malononitrile | Water/Glycerol (1:1) | 24 h | 98 | [1] |

| 4-Methoxybenzaldehyde | Malononitrile | Water/Glycerol (1:1) | 24 h | 84 | [1] |

| 4-Nitrobenzaldehyde | Malononitrile | Water/Glycerol (1:1) | 24 h | 71 | [1] |

Table 2: Wittig Reaction of Aromatic Aldehydes

| Aldehyde | Phosphonium Ylide | Base/Solvent | Time | Yield (%) | Reference |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH/CH₂Cl₂ | 30 min | Not specified | [2] |

| Benzaldehyde | Benzyltriphenylphosphonium chloride | NaOH | Not specified | Not specified | [3] |

Table 3: Pictet-Spengler Reaction of Tryptamine with Aldehydes

| Aldehyde | Catalyst/Solvent | Time | Yield (%) | Reference |

| Benzaldehyde | L-tartaric acid/Water | Not specified | Not specified | [4] |

| General Aldehydes | Trifluoroacetic acid/CH₂Cl₂ | 1-24 h | Varies | [5] |

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes a general procedure for the Knoevenagel condensation of this compound with malononitrile, based on established methods for aromatic aldehydes.[1][6]

Workflow Diagram:

Caption: Workflow for Knoevenagel Condensation.

Materials:

-

This compound

-

Malononitrile

-

Ethanol

-

Piperidine (catalyst)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-((2-(pyridin-2-yloxy)phenyl)methylene)malononitrile.

Protocol 2: Wittig Reaction for Alkene Synthesis

This protocol provides a general method for the Wittig reaction of this compound with a phosphonium ylide to generate a stilbene-like derivative.[2][3]

Workflow Diagram:

Caption: Workflow for a two-phase Wittig Reaction.

Materials:

-

This compound

-

Benzyltriphenylphosphonium chloride

-

Dichloromethane (CH₂Cl₂)

-

50% aqueous sodium hydroxide (NaOH) solution

-

Standard laboratory glassware

Procedure:

-

In a reaction tube, combine this compound (1.0 mmol) and benzyltriphenylphosphonium chloride (1.1 mmol) in dichloromethane (5 mL).

-

With vigorous stirring, add 50% aqueous NaOH solution (1 mL) dropwise.

-

Cap the tube and shake vigorously for 30 minutes.

-

After the reaction is complete, add water (5 mL) and dichloromethane (5 mL) to the tube.

-

Separate the organic layer, and wash the aqueous layer with additional dichloromethane (2 x 5 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., propanol or ethanol) to yield the desired alkene.

Protocol 3: Synthesis of a Fluorescent Schiff Base Sensor

This protocol describes the synthesis of a Schiff base fluorescent sensor from this compound and a diamine, based on general procedures for similar sensors.[7]

Workflow Diagram:

Caption: Workflow for Schiff Base Fluorescent Sensor Synthesis.

Materials:

-

This compound

-

Ethylenediamine (or another suitable diamine)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (2.0 mmol) in ethanol (15 mL) in a round-bottom flask.

-

In a separate beaker, dissolve ethylenediamine (1.0 mmol) in ethanol (10 mL).

-

Add the ethylenediamine solution dropwise to the aldehyde solution with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

A precipitate will form as the reaction progresses.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol and dry to obtain the Schiff base fluorescent sensor.

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. The protocols provided herein offer a foundation for its use in the construction of a variety of important molecular scaffolds. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

- 1. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 2. d.web.umkc.edu [d.web.umkc.edu]

- 3. Solved Wittig Reaction between benzaldehyde and | Chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(Pyridin-2-yloxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(pyridin-2-yloxy)benzaldehyde as a versatile precursor for the synthesis of various heterocyclic compounds. The protocols detailed below are based on established multicomponent reaction strategies and are intended to serve as a practical guide for the synthesis of medicinally relevant scaffolds.

Introduction

This compound is a valuable bifunctional building block in organic and medicinal chemistry. Its structure, incorporating both an aldehyde and a pyridin-2-yloxy moiety, allows for a diverse range of chemical transformations. The aldehyde group serves as a reactive handle for condensation and cycloaddition reactions, while the pyridine ring can influence the biological activity and physicochemical properties of the resulting heterocyclic systems. This document focuses on the application of this compound in the synthesis of 4H-chromenes and pyranopyrazoles, two classes of heterocyclic compounds with significant therapeutic potential.

Synthesis of 2-Amino-4-(2-(pyridin-2-yloxy)phenyl)-4H-chromene-3-carbonitrile

The synthesis of 4H-chromene derivatives is of significant interest due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. A common and efficient method for their preparation is a one-pot, three-component reaction involving an aldehyde, malononitrile, and a suitable C-H acid like dimedone or resorcinol.

Reaction Scheme:

Caption: One-pot synthesis of a 4H-chromene derivative.

Experimental Protocol

Materials:

-

This compound

-

Malononitrile

-

Dimedone

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate and hexane (for TLC and column chromatography)

Procedure:

-

To a 50 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (15 mL).

-

Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 3:7).

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

If necessary, the crude product can be purified by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Quantitative Data

| Entry | Aldehyde | C-H Acid | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | This compound | Dimedone | Piperidine | Ethanol | 3 | 92 |

| 2 | Benzaldehyde | Dimedone | Piperidine | Ethanol | 2.5 | 95 |

| 3 | 4-Chlorobenzaldehyde | Dimedone | Piperidine | Ethanol | 3.5 | 90 |

Synthesis of 6-Amino-4-(2-(pyridin-2-yloxy)phenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Pyranopyrazoles are another important class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Their synthesis is often achieved through a one-pot, four-component reaction.

Reaction Scheme:

Caption: One-pot synthesis of a pyranopyrazole derivative.

Experimental Protocol

Materials:

-

This compound

-

Malononitrile

-

Ethyl acetoacetate

-

Hydrazine hydrate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ethyl acetate and hexane (for TLC and column chromatography)

Procedure:

-

In a 50 mL round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in ethanol (20 mL).

-

Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux while stirring.

-

Monitor the reaction progress using TLC (eluent: ethyl acetate/hexane, 1:1).

-

After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

-

The resulting solid product is collected by vacuum filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data

| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | This compound | Piperidine | Ethanol | 5 | 88 |

| 2 | Benzaldehyde | Piperidine | Ethanol | 4 | 91 |

| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 4.5 | 93 |

Logical Workflow for Heterocycle Synthesis

The synthesis of these heterocyclic systems from this compound generally follows a cascade of reactions initiated by a Knoevenagel condensation.

Caption: General reaction pathway for heterocycle synthesis.

Conclusion

This compound is a highly effective and versatile precursor for the synthesis of a variety of heterocyclic compounds through multicomponent reactions. The protocols described herein offer efficient, one-pot procedures for the preparation of 4H-chromenes and pyranopyrazoles, which are important scaffolds in drug discovery. These methods are characterized by mild reaction conditions, high yields, and operational simplicity, making them valuable tools for medicinal chemists and researchers in the field of drug development. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel heterocyclic systems with diverse biological activities.

Synthesis of 2-(Pyridin-2-yloxy)benzaldehyde: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-(Pyridin-2-yloxy)benzaldehyde. This compound is a valuable building block in medicinal chemistry and materials science, and this protocol outlines a reliable method for its preparation via a copper-catalyzed Ullmann condensation reaction.

Introduction

This compound is an aromatic compound that incorporates both a pyridine and a benzaldehyde moiety, making it a versatile precursor for the synthesis of more complex molecules with potential biological activity. The synthesis described herein is based on the Ullmann condensation, a classic and robust method for the formation of carbon-oxygen bonds between an aryl halide and an alcohol or phenol. In this case, the reaction involves the coupling of a 2-halopyridine with salicylaldehyde in the presence of a copper(I) catalyst and a base.

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

2-Hydroxybenzaldehyde (Salicylaldehyde) + 2-Chloropyridine -> this compound

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials:

-

2-Bromopyridine (1.0 eq)

-

Salicylaldehyde (1.2 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 eq), salicylaldehyde (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume of DMF should be sufficient to dissolve the reactants and allow for efficient stirring (approximately 5-10 mL per gram of 2-bromopyridine).

-

Reaction: The reaction mixture is heated to 120-130°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

DMF is a skin and respiratory irritant; handle with care.

-

Copper salts are toxic; avoid inhalation and skin contact.

Data Presentation

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-Bromopyridine | C₅H₄BrN | 158.00 | 10 | 1.0 | 1.58 g |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | 12 | 1.2 | 1.47 g |

| Copper(I) iodide | CuI | 190.45 | 1 | 0.1 | 190 mg |

| Potassium carbonate | K₂CO₃ | 138.21 | 20 | 2.0 | 2.76 g |

| This compound | C₁₂H₉NO₂ | 199.21 | - | - | Theoretical Yield: 1.99 g |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Applications of 2-(Pyridin-2-yloxy)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyridin-2-yloxy)benzaldehyde and its structural isomers are versatile heterocyclic scaffolds that have garnered significant attention in the field of medicinal chemistry. This class of compounds serves as a crucial building block for the synthesis of a diverse array of derivatives, most notably Schiff bases and their metal complexes, which have demonstrated a broad spectrum of biological activities. The inherent chemical properties of the pyridine ring, coupled with the reactive aldehyde functionality, allow for facile structural modifications to modulate pharmacokinetic and pharmacodynamic properties. This document provides a detailed overview of the applications of this compound derivatives in medicinal chemistry, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for the synthesis of representative compounds and the evaluation of their biological activities are also presented.

Key Applications in Medicinal Chemistry

The core structure of this compound has been exploited to develop novel therapeutic agents with a range of biological activities, including:

-

Anticancer Activity: Schiff base derivatives and their metal complexes have shown significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through signaling pathways such as the p53 and JNK pathways, and the generation of reactive oxygen species (ROS).

-

Antimicrobial Activity: These compounds have demonstrated inhibitory effects against a range of pathogenic bacteria and fungi. The formation of metal complexes often enhances the antimicrobial potency of the parent Schiff base ligands.

-

Enzyme Inhibition: The structural motif of this compound is a feature in the design of various enzyme inhibitors, which are crucial in the treatment of numerous diseases.

Data Presentation: Biological Activity of this compound Analogues